4-Nonylphenol

Overview

Description

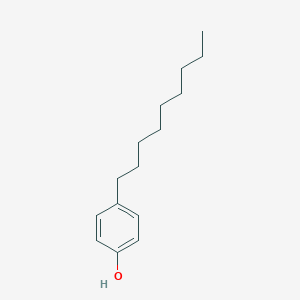

4-Nonylphenol is an organic compound belonging to the family of alkylphenols. It is characterized by a phenol ring substituted with a nonyl group at the para position. This compound is a light yellow viscous liquid with a phenolic smell and is moderately soluble in water but soluble in alcohol . This compound is widely used in the production of non-ionic surfactants, which are essential in detergents, paints, pesticides, personal care products, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonylphenol is typically synthesized through the alkylation of phenol with nonene. The reaction is catalyzed by an acid, such as sulfuric acid or a solid acid catalyst. The process involves the electrophilic aromatic substitution of the phenol ring by the nonyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Nonylphenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.

Reduction: Reduction reactions can convert this compound to nonylphenol derivatives with different functional groups.

Substitution: Electrophilic substitution reactions can introduce other substituents onto the phenol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions.

Major Products:

Oxidation: Nonylphenol ethoxylates.

Reduction: Nonylphenol derivatives.

Substitution: Halogenated or sulfonated nonylphenols.

Scientific Research Applications

Industrial Applications

4-Nonylphenol is primarily utilized in the manufacturing of:

- Nonionic Surfactants: 4-NP is a key precursor for nonylphenol ethoxylates (NPEs), which are extensively used in detergents, emulsifiers, and wetting agents. These surfactants are critical in household cleaning products, industrial detergents, and personal care items .

- Antioxidants and Stabilizers: It is employed in producing tris(4-nonyl-phenyl) phosphite (TNPP), an antioxidant that protects polymers such as rubber and plastics from degradation during processing and use .

- Epoxy Resins: In North America, 4-NP is commonly used in epoxy formulations, contributing to the durability and performance of coatings and adhesives .

- Lubricating Oil Additives: 4-NP is also utilized in formulations for lubricants, enhancing their performance under various conditions .

Environmental Remediation

Research has shown that 4-NP can be effectively remediated from contaminated water sources. A notable study demonstrated the use of zerovalent iron (ZVI) to degrade 4-NP through an oxidative mechanism. The findings indicated a complete mineralization of 4-NP within 20 minutes when treated with ZVI at specific concentrations, showcasing a rapid degradation rate that could be economically viable compared to traditional methods .

Table 1: Degradation Rates of this compound Using Zerovalent Iron

| ZVI Concentration (g/L) | Half-life (minutes) | Complete Degradation Time (minutes) |

|---|---|---|

| 1 | 10.5 | 20 |

| 10 | 5.0 | 20 |

| 30 | 3.5 | 20 |

This method not only reduces the concentration of toxic compounds but also transforms them into less harmful by-products like carbon dioxide and water.

Biological Effects and Toxicology

Studies have highlighted the endocrine-disrupting properties of 4-NP, particularly its ability to mimic estrogen. Research indicates that exposure to this compound can lead to adverse health effects, including allergic lung inflammation and reproductive toxicity in aquatic organisms.

- Allergic Responses: A study involving murine models showed that exposure to 4-NP promotes allergic lung inflammation by skewing T-cell responses towards a Th2 profile, which is associated with asthma development .

- Aquatic Toxicity: Research on fish species such as Tilapia has shown that exposure to 4-NP results in significant biochemical alterations, including liver enzyme changes and histopathological effects .

Table 2: Effects of this compound on Aquatic Organisms

| Organism | Observed Effect | Concentration Used |

|---|---|---|

| Tilapia | Liver damage, altered enzyme levels | Various concentrations |

| Cyprinus carpio | Blood biomarker changes | 200 µg/L |

These studies underline the necessity for careful management of 4-NP due to its potential ecological risks.

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist of the G protein-coupled estrogen receptor (GPER), leading to the activation of estrogenic pathways. This interaction can disrupt normal hormonal functions and has been linked to various adverse effects on reproductive and developmental processes .

Comparison with Similar Compounds

Octylphenol: Another alkylphenol with a shorter alkyl chain.

Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with ethoxy groups.

Bisphenol A: A phenolic compound with two phenol groups connected by a propane bridge.

Comparison:

Octylphenol: Similar in structure but less hydrophobic due to the shorter alkyl chain.

Nonylphenol Ethoxylates: More hydrophilic and used as surfactants.

Bisphenol A: Structurally different with two phenol groups, used in the production of polycarbonate plastics and epoxy resins.

This compound is unique due to its specific structure and widespread use in industrial applications, particularly in the production of surfactants and its role as an endocrine disruptor .

Biological Activity

4-Nonylphenol (4-NP) is a branched alkylphenol that is widely recognized for its role as an endocrine-disrupting chemical (EDC). Its biological activity has been extensively studied due to its potential adverse effects on human health and the environment. This article provides a comprehensive overview of the biological activity of 4-NP, including its mechanisms of action, toxicity, and impact on various biological systems.

Overview of this compound

4-NP is primarily used in the production of surfactants and is found in numerous industrial and consumer products. It is also a byproduct of the degradation of alkylphenol ethoxylates, which are commonly used as detergents and emulsifiers. Due to its widespread use, 4-NP has been detected in various environmental matrices, including water, sediment, and biota.

Endocrine Disruption

4-NP exhibits estrogenic activity by binding to estrogen receptors (ERs), leading to disruption of normal hormonal signaling pathways. Despite having a relatively low affinity for ERs compared to other xenoestrogens, its ability to mimic estrogen can result in significant biological effects, particularly in reproductive systems. Studies have shown that exposure to 4-NP can lead to reproductive and developmental toxicity in both humans and wildlife .

Neurotoxicity

Recent research indicates that 4-NP can induce neurotoxic effects through oxidative stress mechanisms. It has been shown to increase the production of reactive oxygen species (ROS), leading to lipid peroxidation and neuronal cell death. In rodent studies, chronic exposure resulted in apoptosis in neural stem cells and differentiated neurons, attributed to the activation of caspases and suppression of anti-apoptotic proteins like Bcl-2 .

Case Studies

-

Human Biomonitoring Study :

A study conducted on a representative sample of Koreans revealed that approximately 83.2% had detectable levels of urinary 4-NP. The geometric mean concentration was found to be 3.70 ng/mL, with significant associations noted between exposure levels and demographic factors such as smoking status and residential location . -

Animal Studies :

In a chronic exposure study using mice, doses of 100 mg/kg/day led to significant increases in oxidative stress markers and alterations in reproductive organ weights without affecting overall fertility rates . Another study demonstrated that exposure to 4-NP resulted in increased apoptosis rates in neural cells, correlating with elevated caspase activity .

Table 1: Summary of Toxicological Effects of this compound

| Study Type | Organism | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| Human Biomonitoring | Adults (Korea) | NA | 83.2% had urinary levels >0.05 ng/mL |

| Animal Study | Mice | 100 | Increased oxidative stress; altered reproductive organ weight |

| Neurotoxicity Study | Rodent Neural Cells | 50-200 | Induced apoptosis; increased caspase activity |

Environmental Impact

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for detecting 4-Nonylphenol (4-NP) in environmental matrices such as water, sediment, and biological tissues?

- Methodological Answer : Detection typically involves extraction (e.g., accelerated solvent extraction (ASE) with ethyl acetate/formic acid for sewage sludge , microwave-assisted extraction for sediments ), followed by cleanup (aluminum oxide column) and analysis via GC/MS or LC-MS/MS . Isotope dilution techniques using deuterated standards (e.g., 4-NP-d₂) improve quantification accuracy by correcting for matrix effects . Storage conditions (0–6°C) are critical to preserve sample integrity .

Q. How can researchers assess the endocrine-disrupting effects of 4-NP in aquatic organisms?

- Methodological Answer : Use in vitro bioassays with estrogen-sensitive cell lines (e.g., MCF7 proliferation assays ) and in vivo models (e.g., Daphnia magna offspring production linked to gene expression changes ). Measure biomarkers such as vitellogenin induction in fish or genotoxicity via comet assays in Clarias gariepinus embryos . Dose-response studies should account for non-monotonic effects typical of endocrine disruptors .

Q. What are the best practices for preparing 4-NP standards and ensuring analytical reproducibility?

- Methodological Answer : Use certified reference materials (CRMs) like 4-n-Nonylphenol monoethoxylate-d₂ (CAS 49826-30) . Calibration curves should span environmentally relevant concentrations (ng/L to µg/L). Include procedural blanks to monitor cross-contamination, especially when analyzing low-concentration samples (e.g., glacial meltwater ). Reproducibility requires strict adherence to ISO/IEC 17025 protocols for metrological traceability .

Advanced Research Questions

Q. How do adsorption kinetics and isotherm models inform the selection of materials for 4-NP remediation?

- Methodological Answer : Evaluate adsorbents (e.g., magnetic reduced graphene oxides (rGOs)) using pseudo-second-order kinetics (to assess rate-limiting steps) and Freundlich isotherms (to describe multilayer adsorption) . For example, rGOs achieve 63.96 mg/g 4-NP adsorption at pH 6.5, outperforming activated carbon due to π-π stacking and alkyl chain flexibility . Competitive adsorption studies with co-contaminants (e.g., BPA) are essential for real-world applicability .

Q. What strategies reconcile contradictory data on 4-NP bioaccumulation factors (BAFs) across studies?

- Methodological Answer : Discrepancies arise from differences in organism lipid content (e.g., marine vs. freshwater species ), exposure duration , and analytical methods (e.g., GC/MS vs. ELISA ). Normalize BAFs to lipid weight and validate extraction efficiencies via spike-recovery tests . Meta-analyses should prioritize studies using isotopic internal standards .

Q. How can computational modeling predict 4-NP interactions with environmental adsorbents or biological receptors?

- Methodological Answer : Density Functional Theory (DFT) calculates adsorption energies, revealing π-π interactions between 4-NP’s aromatic ring and graphene surfaces . Molecular Dynamics (MD) simulations model alkyl chain flexibility, explaining higher adsorption capacity for 4-NP vs. rigid molecules like BPA . For receptor binding, docking studies predict affinity for estrogen receptor alpha (ERα) .

Q. What advanced genomic tools elucidate 4-NP’s sublethal effects in ecotoxicology?

- Methodological Answer : Transcriptomic profiling (e.g., RNA-seq) identifies differentially expressed genes in Daphnia magna, such as those involved in molting (chitinase) and oxidative stress (glutathione S-transferase) . Partial Least Squares (PLS) regression links gene expression clusters (e.g., 331 genes for 4-NP ) to phenotypic outcomes (e.g., reduced offspring). Crispr-Cas9 knockouts validate candidate biomarkers .

Q. Methodological Considerations Table

Properties

IUPAC Name |

4-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033836 | |

| Record name | 4-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow viscous liquid; [HSDB] White crystalline solid; [MSDSonline], Solid | |

| Record name | 4-Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

317 °C, Pale-yellow, viscous liquid; slight phenolic odor. Specific gravity: 0.950 at 20 °C/20 °C. BP: 293 °C. FP: -10 °C (sets to glass below this temperature). Viscosity: 563 cP at 20 °C... Insoluble in water; soluble in most organic solvents /Nonylphenol, 25154-52-3/ | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7 mg/L at 25 °C, Insoluble in water, Soluble in benzene, carbon tetrachloride, heptane, 0.007 mg/mL at 25 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.950 g/cu cm at 20 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000818 [mmHg], 0.109 Pa at 25 °C /8.18X10-4 mm Hg/ | |

| Record name | 4-Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, yellow liquid | |

CAS No. |

104-40-5, 68081-86-7 | |

| Record name | 4-Nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, nonyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 °C, 41 - 42.5 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.